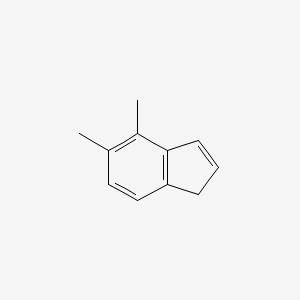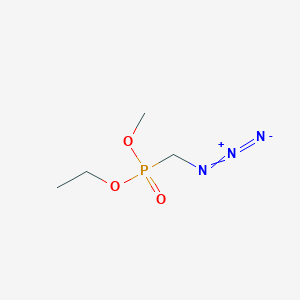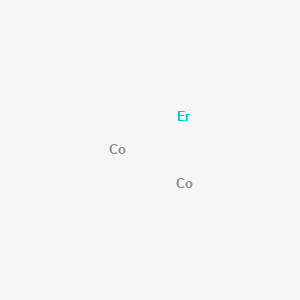
Cobalt;erbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt;erbium is a compound that combines the elements cobalt and erbium. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various compounds. Erbium is a rare earth element that is often used in optical materials and has unique magnetic properties. The combination of these two elements results in a compound with interesting physical and chemical properties, making it valuable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt;erbium compounds can be synthesized using various methods, including citrate-gel auto-combustion, sol-gel, and solid-state reactions. One common method involves dissolving cobalt nitrate, ferric nitrate, and erbium nitrate in distilled water, followed by the addition of citric acid and ammonia solution. The mixture is then stirred and heated to form a gel, which is subsequently combusted to produce the desired compound .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. Techniques such as hydrothermal synthesis and chemical vapor deposition may also be employed to produce high-quality materials for specific applications .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt;erbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and erbium, as well as the presence of other elements or compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include ammonia, hydrogen peroxide, and various acids and bases. Reaction conditions such as temperature, pressure, and pH can significantly affect the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions can yield metallic forms of cobalt and erbium .
Aplicaciones Científicas De Investigación
Cobalt;erbium compounds have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of cobalt;erbium compounds varies depending on their application. In biological systems, these compounds can interact with cellular components, leading to antimicrobial or anticancer effects. The molecular targets and pathways involved often include interactions with DNA, proteins, and other cellular structures . In industrial applications, the magnetic properties of this compound compounds are exploited to enhance the performance of electronic devices .
Comparación Con Compuestos Similares
Cobalt;erbium compounds can be compared with other similar compounds, such as cobalt ferrite and erbium oxide. While cobalt ferrite is known for its high magnetic anisotropy and stability, erbium oxide is valued for its optical properties. This compound compounds combine the advantages of both elements, offering unique magnetic and optical properties that make them suitable for a wide range of applications .
List of Similar Compounds
- Cobalt ferrite (CoFe2O4)
- Erbium oxide (Er2O3)
- Cobalt oxide (Co3O4)
- Erbium fluoride (ErF3)
Propiedades
Número CAS |
12017-20-8 |
|---|---|
Fórmula molecular |
Co2Er |
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
cobalt;erbium |
InChI |
InChI=1S/2Co.Er |
Clave InChI |
SSJPBVHFSPTTHV-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


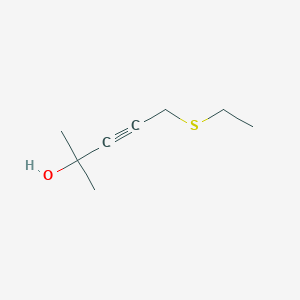
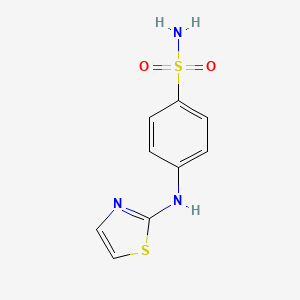
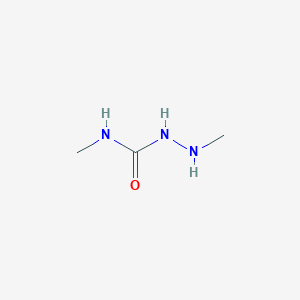
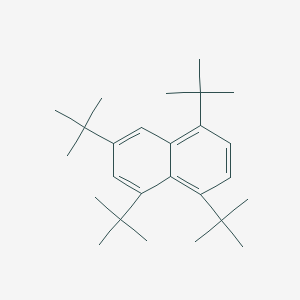
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)

![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

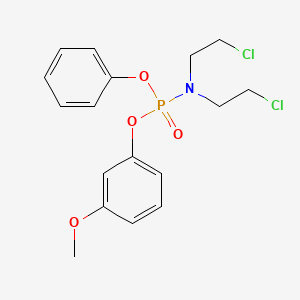

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
